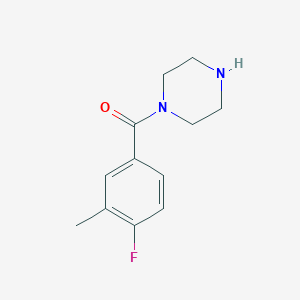

1-(4-Fluoro-3-methylbenzoyl)piperazine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(4-fluoro-3-methylphenyl)-piperazin-1-ylmethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15FN2O/c1-9-8-10(2-3-11(9)13)12(16)15-6-4-14-5-7-15/h2-3,8,14H,4-7H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDJASKMNSXKESH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C(=O)N2CCNCC2)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15FN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Molecular weight and formula of 1-(4-Fluoro-3-methylbenzoyl)piperazine

Executive Summary

1-(4-Fluoro-3-methylbenzoyl)piperazine is a pharmacophore intermediate belonging to the

This guide provides the definitive physicochemical data, a high-fidelity synthesis protocol, and the analytical validation required for its use in drug discovery campaigns.

Part 1: Molecular Identity & Stoichiometry

Precise stoichiometric data is critical for yield calculations and mass spectrometry validation.

| Property | Value | Notes |

| IUPAC Name | (4-Fluoro-3-methylphenyl)(piperazin-1-yl)methanone | Systematic nomenclature |

| Molecular Formula | Confirmed via elemental summation | |

| Molecular Weight (Average) | 222.26 g/mol | For stoichiometric calculations |

| Monoisotopic Mass | 222.1168 Da | For High-Res MS (HRMS) matching |

| LogP (Predicted) | ~1.8 – 2.1 | Moderate lipophilicity; CNS penetrant range |

| TPSA | ~32.7 Ų | Favorable for membrane permeability |

| H-Bond Donors/Acceptors | 1 / 3 | Secondary amine acts as donor |

Elemental Composition (Analysis):

-

Carbon (C): 64.85%

-

Hydrogen (H): 6.80%

-

Nitrogen (N): 12.60%

-

Fluorine (F): 8.55%

-

Oxygen (O): 7.20%

Part 2: Synthetic Architecture

To ensure the synthesis of the mono-substituted product (1-position) and avoid the formation of the bis-amide byproduct (

Recommended Route: Mono-Boc Protection Strategy. This route guarantees 1:1 stoichiometry and simplifies purification.

Reagents:

-

Acid Scaffold: 4-Fluoro-3-methylbenzoic acid (CAS: 403-15-6)[1][2]

-

Amine Partner: tert-Butyl piperazine-1-carboxylate (1-Boc-piperazine)

-

Coupling Agent: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)

-

Base: DIPEA (Diisopropylethylamine)

-

Deprotection: TFA (Trifluoroacetic acid) in DCM.

Protocol Step-by-Step:

-

Activation: Dissolve 4-Fluoro-3-methylbenzoic acid (1.0 eq) in anhydrous DMF (0.2 M). Add DIPEA (3.0 eq) and HATU (1.1 eq). Stir at 0°C for 15 minutes to form the activated ester.

-

Coupling: Add 1-Boc-piperazine (1.1 eq) dropwise. Allow the reaction to warm to Room Temperature (RT) and stir for 4 hours.

-

Checkpoint: Monitor via LC-MS. Target mass

(Boc-intermediate).

-

-

Workup: Dilute with EtOAc, wash with saturated

, water, and brine. Dry over -

Deprotection: Dissolve the crude intermediate in DCM (5 mL/mmol). Add TFA (20% v/v). Stir for 1 hour at RT.

-

Observation:

gas evolution indicates deprotection.

-

-

Isolation: Evaporate volatiles. Basify with saturated

to pH > 10. Extract with DCM/Isopropanol (3:1) to recover the free base.

Part 3: Visualization of Workflows

Figure 1: Synthetic Logic Flow

This diagram illustrates the critical path from raw materials to the final free base, highlighting the protection strategy to prevent polymerization.

Caption: Step-wise synthesis ensuring regioselectivity via Boc-protection strategy.

Part 4: Analytical Validation (The Trust Architecture)

A self-validating system requires conformation of structure via orthogonal methods.

HPLC Purity Profile

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5 µm).

-

Mobile Phase: Gradient 5% to 95% Acetonitrile in Water (+0.1% Formic Acid).

-

Retention Time: Expect elution in the early-middle region (approx. 3.5 - 4.5 min on a 10 min run) due to the polar piperazine tail.

Mass Spectrometry (ESI+)

-

Parent Ion:

(Base Peak). -

Fragmentation Pattern:

NMR Spectroscopy ( NMR, 400 MHz, )

Expert Insight: Benzoylpiperazines exhibit restricted rotation around the amide bond (

| Shift ( | Multiplicity | Integration | Assignment |

| 7.30 - 7.15 | Multiplet | 3H | Aromatic protons (C2, C5, C6). Look for F-coupling. |

| 3.60 - 3.30 | Broad/Mult. | 4H | Piperazine |

| 2.80 - 2.60 | Triplet | 4H | Piperazine |

| 2.28 | Singlet | 3H | Methyl group ( |

| 2.00 | Broad s | 1H | Amine |

Figure 2: Analytical Decision Tree

Use this logic to troubleshoot purity issues.

Caption: Diagnostic workflow for validating benzoylpiperazine derivatives.

References

-

Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852.

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 762654, 1-Benzoylpiperazine (Parent Scaffold). PubChem.

-

Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.

-

Meanwell, N. A. (2011). Fluorine and fluorinated motifs in the design and application of bioisosteres for drug design. Journal of Medicinal Chemistry, 54(8), 2529-2591.

Sources

- 1. 4-Fluoro-3-methylbenzoic acid | C8H7FO2 | CID 242828 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. ossila.com [ossila.com]

- 3. 1-Benzoylpiperazine | C11H14N2O | CID 762654 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. fluorochem.co.uk [fluorochem.co.uk]

- 5. chemimpex.com [chemimpex.com]

- 6. 1-Benzoylpiperazine | 13754-38-6 | Benchchem [benchchem.com]

- 7. US3697524A - Process for preparing 1,4-disubstituted piperazines - Google Patents [patents.google.com]

- 8. NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution - RSC Advances (RSC Publishing) DOI:10.1039/C8RA09152H [pubs.rsc.org]

- 9. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Identification and Characterization of 1-(4-Fluoro-3-methylbenzoyl)piperazine

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the unequivocal identification and characterization of 1-(4-fluoro-3-methylbenzoyl)piperazine. In the dynamic landscape of pharmaceutical research and development, the precise structural elucidation and purity assessment of novel chemical entities are paramount. This document outlines a systematic and robust analytical workflow, grounded in established scientific principles, for researchers engaged in the synthesis and analysis of this and structurally related compounds. We delve into the strategic application of spectroscopic and chromatographic techniques, emphasizing the causality behind methodological choices to ensure self-validating and reproducible results. This guide is intended to serve as a practical resource for scientists navigating the complexities of compound identification, from initial synthesis to final characterization.

Introduction: The Significance of Unambiguous Compound Identification

The compound this compound represents a specific molecular architecture that may be of interest in various drug discovery programs. As of the writing of this guide, a dedicated CAS (Chemical Abstracts Service) number for this specific molecule has not been readily identified in public databases, suggesting it may be a novel or less-common substance. The absence of a pre-existing public record underscores the critical importance of a rigorous and systematic approach to its de novo identification and characterization.

This guide is structured to provide a logical and scientifically sound pathway for confirming the synthesis and purity of this compound. We will explore the foundational steps of a plausible synthetic route, which informs our understanding of potential impurities, followed by a detailed exploration of the core analytical techniques required for its comprehensive characterization. The methodologies described herein are designed to be self-validating, providing a high degree of confidence in the final structural assignment and purity assessment.

Plausible Synthetic Pathway: N-Acylation of Piperazine

A common and effective method for the synthesis of N-aroylpiperazines is the nucleophilic acyl substitution reaction between a piperazine and a corresponding benzoyl chloride. In the case of this compound, the logical precursors would be piperazine and 4-fluoro-3-methylbenzoyl chloride. The latter can be synthesized from 4-fluoro-3-methylbenzoic acid (CAS: 403-15-6)[1][2].

The reaction proceeds via the attack of the nucleophilic secondary amine of piperazine on the electrophilic carbonyl carbon of 4-fluoro-3-methylbenzoyl chloride (CAS: 455-84-5)[3][4]. A key challenge in this synthesis is to control the stoichiometry to favor mono-acylation over the di-acylated byproduct, 1,4-bis(4-fluoro-3-methylbenzoyl)piperazine. This is often achieved by using an excess of piperazine or by employing a mono-protected piperazine derivative.

Caption: Plausible synthetic route for this compound.

Core Analytical Workflow for Structural Elucidation and Purity Assessment

A multi-technique approach is essential for the unambiguous identification and characterization of a novel compound. The following workflow provides a robust framework for analyzing a synthesized sample purported to be this compound.

Caption: Core analytical workflow for compound identification and characterization.

Spectroscopic Identification

Fourier-Transform Infrared (FTIR) Spectroscopy

Principle: FTIR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol:

-

Sample Preparation: A small amount of the solid sample is placed directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: The spectrum is recorded over the mid-infrared range (typically 4000-400 cm⁻¹).

-

Background Correction: A background spectrum of the clean ATR crystal is recorded and subtracted from the sample spectrum.

Data Interpretation: The FTIR spectrum of this compound is expected to exhibit characteristic absorption bands for its key functional groups.

| Functional Group | Expected Wavenumber (cm⁻¹) | Description |

| C=O (Amide I) | 1630 - 1680 | Strong absorption due to the carbonyl stretch of the tertiary amide. |

| C-N Stretch | 1200 - 1350 | Medium to strong absorption. |

| Aromatic C=C | 1450 - 1600 | Multiple medium to weak absorptions. |

| C-F Stretch | 1100 - 1250 | Strong absorption. |

| C-H Stretch (Aromatic) | 3000 - 3100 | Weak to medium absorptions. |

| C-H Stretch (Aliphatic) | 2800 - 3000 | Medium to strong absorptions from the piperazine and methyl groups. |

The presence of a strong amide carbonyl band and the absence of an N-H stretching band (around 3300 cm⁻¹) would be consistent with the formation of the N-benzoylpiperazine structure. The spectrum of the starting material, 4-fluoro-3-methylbenzoic acid, would show a broad O-H stretch from the carboxylic acid (2500-3300 cm⁻¹) and a carbonyl stretch at a higher wavenumber (around 1700 cm⁻¹), which should be absent in the final product[1].

Mass Spectrometry (MS)

Principle: Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation pattern of the ionized molecule.

Experimental Protocol:

-

Ionization: Electrospray ionization (ESI) is a suitable soft ionization technique for this type of molecule, which will likely produce a protonated molecular ion [M+H]⁺.

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

-

Tandem MS (MS/MS): To aid in structural elucidation, the molecular ion can be isolated and fragmented to produce a characteristic fragmentation pattern.

Data Interpretation: The expected molecular weight of this compound (C₁₂H₁₅FN₂O) is approximately 222.26 g/mol . Therefore, the ESI-MS spectrum should show a prominent peak at an m/z of approximately 223.27, corresponding to the [M+H]⁺ ion.

Expected Fragmentation Pattern: The MS/MS spectrum is expected to show characteristic fragments resulting from the cleavage of the amide bond and fragmentation of the piperazine ring.

| m/z | Proposed Fragment |

| 139 | [4-fluoro-3-methylbenzoyl]⁺ cation |

| 85 | [Piperazine]⁺ fragment |

The observation of the molecular ion at the correct m/z and the characteristic fragment ions provides strong evidence for the identity of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR spectroscopy is the most powerful technique for the structural elucidation of organic compounds in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

Experimental Protocol:

-

Sample Preparation: Dissolve 5-10 mg of the sample in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

¹H NMR: Acquire a one-dimensional proton NMR spectrum.

-

¹³C NMR: Acquire a one-dimensional carbon-13 NMR spectrum.

-

2D NMR (Optional but Recommended): Acquire two-dimensional NMR spectra, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), to confirm proton-proton and proton-carbon correlations, respectively.

Data Interpretation:

¹H NMR: The proton NMR spectrum will provide information on the number of different types of protons and their neighboring protons.

| Protons | Expected Chemical Shift (ppm) | Multiplicity | Integration |

| Aromatic CH | 7.0 - 7.8 | m | 3H |

| Piperazine CH₂ | 3.4 - 3.9 | m | 4H |

| Piperazine CH₂ | 2.8 - 3.2 | m | 4H |

| Methyl CH₃ | 2.2 - 2.4 | s | 3H |

The aromatic region will likely show complex splitting patterns due to the substitution on the benzene ring. The piperazine protons will appear as broad multiplets due to conformational exchange.

¹³C NMR: The carbon NMR spectrum will indicate the number of unique carbon environments.

| Carbon | Expected Chemical Shift (ppm) |

| C=O (Amide) | 165 - 175 |

| Aromatic C-F | 155 - 165 (d, JC-F) |

| Aromatic C | 115 - 140 |

| Piperazine CH₂ | 40 - 50 |

| Methyl CH₃ | 15 - 25 |

The carbon attached to the fluorine atom will appear as a doublet due to C-F coupling.

Chromatographic Analysis for Purity Assessment

High-Performance Liquid Chromatography (HPLC)

Principle: HPLC is a powerful technique for separating, identifying, and quantifying the components of a mixture. It is the standard method for determining the purity of pharmaceutical compounds.

Experimental Protocol:

-

Column: A reversed-phase C18 column is a suitable starting point.

-

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is recommended to ensure good separation of the target compound from any potential impurities.

-

Detection: UV detection at a wavelength where the aromatic ring absorbs (e.g., 254 nm) is appropriate.

-

Quantification: The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Data Interpretation: A pure sample of this compound should show a single major peak in the HPLC chromatogram. The presence of other peaks would indicate the presence of impurities, such as unreacted starting materials, the di-acylated byproduct, or other side-products.

Conclusion

The comprehensive analytical workflow detailed in this guide provides a robust and scientifically sound methodology for the unequivocal identification and characterization of this compound. By systematically applying a combination of spectroscopic (FTIR, MS, NMR) and chromatographic (HPLC) techniques, researchers can confidently confirm the structure and assess the purity of this and other novel chemical entities. This rigorous approach is fundamental to ensuring the quality and integrity of compounds in the drug discovery and development pipeline.

References

-

PubChem. (n.d.). 4-Fluoro-3-methylbenzoic acid. National Center for Biotechnology Information. Retrieved February 14, 2026, from [Link]

-

Hsiao, C. L., & Huang, S. D. (2001). Solid-Phase Microextraction Coupled with High-Performance Liquid Chromatography for the Determination of Aromatic Amines. Analytical Chemistry, 73(17), 4291–4296. [Link]

- OuYang, X. K., Luo, Y. Y., Wang, Y. G., & Yang, L. Y. (2014). Validation a solid phase extraction - HPLC method for determining the migration behavior of five aromatic amines from packaging bags into seafood simulants. Food Additives & Contaminants: Part A, 31(10), 1735–1742.

-

Šimbera, J., Jamróz, F., Ferles, M., & Kuchař, M. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules, 25(9), 2186. [Link]

- Antonioli, G. C., et al. (2004). 3-Fluoro-4-methylbenzoic acid. Acta Crystallographica Section E: Structure Reports Online, 60(10), o1948-o1949.

- Ito, K., et al. (2024). Chiral spherical aromatic amides: one-step synthesis and their stereochemical/chiroptical properties. Organic & Biomolecular Chemistry.

- Wang, J., et al. (2008). Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification.

-

IUCr Journals. (2004). 3-Fluoro-4-methylbenzoic acid. Retrieved February 14, 2026, from [Link]

-

PubChemLite. (n.d.). 4-fluoro-3-methylbenzoyl chloride (C8H6ClFO). Retrieved February 14, 2026, from [Link]

- Yüksek, H., et al. (2017). Synthesis and Antimicrobial Activities of Hybrid Heterocyclic Molecules Based on 1-(4-Fluorophenyl)piperazine Skeleton. Letters in Drug Design & Discovery, 14(9), 1051-1061.

-

NIST. (n.d.). 4-(Trifluoromethyl)benzoyl chloride. NIST Chemistry WebBook. Retrieved February 14, 2026, from [Link]

-

PureSynth. (n.d.). 4-Fluoro-3-Methylbenzoic Acid. Retrieved February 14, 2026, from [Link]

- Gali, H., et al. (2016). Design, Synthesis, and Cytotoxicity of 5-Fluoro-2-methyl-6-(4-aryl-piperazin-1-yl) Benzoxazoles. Molecules, 21(10), 1284.

-

Stenutz. (n.d.). 4-fluoro-3-methylbenzoyl chloride. Retrieved February 14, 2026, from [Link]

- D'Orazio, G., et al. (2014).

- Le Berre, A., & Delacroix, A. (1972). U.S. Patent No. 3,697,524. Washington, DC: U.S.

-

Doc Brown's Chemistry. (n.d.). The C-13 NMR spectrum of benzoic acid. Retrieved February 14, 2026, from [Link]

Sources

An In-Depth Technical Guide to Predicting the Metabolic Stability of Fluoro-Methyl Benzoyl Piperazines

Introduction: The Critical Role of Metabolic Stability in Drug Discovery

The journey of a drug candidate from initial discovery to clinical application is fraught with challenges, a significant one being its metabolic fate within the body. Metabolic stability, the susceptibility of a compound to biotransformation, profoundly influences its pharmacokinetic profile, including bioavailability, half-life, and potential for drug-drug interactions.[1][2] For drug development professionals, an early and accurate assessment of metabolic stability is paramount to de-risk projects, optimize lead compounds, and ultimately, enhance the probability of clinical success.[3] This guide provides a comprehensive overview of the principles and practices for predicting the metabolic stability of a specific and medicinally relevant chemical class: fluoro-methyl benzoyl piperazines.

The strategic incorporation of fluorine and methyl groups into the benzoyl piperazine scaffold is a common tactic in medicinal chemistry. Fluorine, with its high electronegativity and small size, can modulate a molecule's physicochemical properties, such as pKa and lipophilicity, and is often employed to block sites of metabolism, thereby enhancing metabolic stability.[4][5] Similarly, methyl groups can influence steric and electronic properties, impacting enzyme-substrate interactions. Understanding the interplay of these structural modifications on metabolic pathways is key to designing more durable and efficacious drug candidates.

This document will delve into the core mechanisms of metabolic degradation for this chemical class, detail robust in vitro experimental protocols for assessing stability, and explore the utility of in silico models for early-stage predictive screening.

Part 1: The Metabolic Landscape of Fluoro-Methyl Benzoyl Piperazines

The metabolic fate of fluoro-methyl benzoyl piperazines is primarily governed by the activity of hepatic enzymes, particularly the cytochrome P450 (CYP) superfamily.[6] These enzymes catalyze a range of oxidative reactions, leading to the biotransformation and eventual elimination of the compound.

Key Metabolic Pathways

The piperazine ring and its substituents are common targets for metabolic enzymes.[7] Key metabolic transformations for this scaffold include:

-

N-dealkylation: Cleavage of the bond between a nitrogen atom of the piperazine ring and its substituent. This is a very common metabolic pathway for piperazine-containing compounds.[8]

-

Aromatic Hydroxylation: The addition of a hydroxyl group to the benzoyl ring. The position of the fluorine and methyl groups can significantly influence the regioselectivity of this reaction. Fluorine substitution is often used to block potential sites of aromatic hydroxylation.[9]

-

Piperazine Ring Oxidation: This can involve hydroxylation at one of the carbon atoms of the piperazine ring or oxidation at a nitrogen atom to form an N-oxide.[7]

-

Amide Bond Cleavage: Hydrolysis of the amide bond connecting the benzoyl group to the piperazine ring.

The specific CYP isoforms involved in the metabolism of piperazine derivatives can vary but often include CYP3A4, CYP2D6, and CYP1A2.[6][8]

The Influence of Fluorine and Methyl Substitution

The strategic placement of fluorine and methyl groups can profoundly impact metabolic stability:

-

Fluorine as a Metabolic Blocker: The carbon-fluorine (C-F) bond is significantly stronger than a carbon-hydrogen (C-H) bond, making it more resistant to enzymatic cleavage.[4] Placing a fluorine atom at a metabolically labile position on the benzoyl ring can effectively block hydroxylation at that site.[10]

-

Electronic Effects of Fluorine: As the most electronegative element, fluorine can alter the electron distribution within the molecule.[4] This can deactivate the aromatic ring towards oxidative metabolism.

-

Steric Hindrance from Methyl Groups: A methyl group, depending on its position, can sterically hinder the approach of metabolizing enzymes to nearby atoms, thereby reducing the rate of metabolism at those sites.

The interplay between the electronic effects of fluorine and the steric effects of the methyl group, along with their relative positions on the benzoyl ring, will ultimately determine the primary sites of metabolism and the overall metabolic stability of the compound.

Part 2: Experimental Prediction of Metabolic Stability

In vitro assays are the cornerstone for experimentally determining the metabolic stability of drug candidates.[11] These assays provide quantitative data on the rate of compound depletion when incubated with metabolically active systems, such as liver microsomes or hepatocytes.[12]

Foundational In Vitro Assays

Two primary assays are routinely employed in early drug discovery to assess metabolic stability:

-

Microsomal Stability Assay: This is a widely used, high-throughput screen that utilizes liver microsomes, which are subcellular fractions containing a high concentration of CYP enzymes.[3] This assay is particularly useful for evaluating Phase I metabolic pathways.

-

Hepatocyte Stability Assay: This assay uses intact liver cells (hepatocytes), which contain both Phase I and Phase II metabolizing enzymes and their necessary cofactors.[12] This provides a more comprehensive picture of hepatic clearance, as it accounts for both metabolism and cellular uptake.[3]

The choice between these assays often depends on the stage of the drug discovery project and the specific questions being addressed.

Detailed Experimental Protocol: Microsomal Stability Assay

This protocol provides a step-by-step guide for conducting a robust and reproducible microsomal stability assay.

Objective: To determine the in vitro half-life (t1/2) and intrinsic clearance (CLint) of a test compound in human liver microsomes.

Materials:

-

Test compound stock solution (e.g., 10 mM in DMSO)

-

Pooled human liver microsomes (e.g., 20 mg/mL)

-

NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Phosphate buffer (e.g., 100 mM, pH 7.4)

-

Positive control compounds with known metabolic stability (e.g., a high-turnover compound like verapamil and a low-turnover compound like warfarin)

-

Acetonitrile containing an internal standard for LC-MS/MS analysis

-

96-well plates

-

Incubator/shaker (37°C)

Workflow Diagram:

Caption: Workflow for the in vitro microsomal stability assay.

Procedure:

-

Preparation:

-

Prepare working solutions of the test compound and positive controls in phosphate buffer. The final substrate concentration is typically 1 µM.

-

Thaw the human liver microsomes on ice and dilute to the desired concentration (e.g., 0.5 mg/mL) in cold phosphate buffer.

-

-

Incubation:

-

In a 96-well plate, add the microsomal solution and the test compound solution.

-

Pre-incubate the plate at 37°C for 5-10 minutes to allow the system to equilibrate.

-

Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

-

-

Time Points and Quenching:

-

At designated time points (e.g., 0, 5, 15, 30, and 60 minutes), stop the reaction by adding a cold quenching solution (e.g., acetonitrile with an internal standard). The 0-minute time point serves as the initial concentration control.

-

-

Sample Processing and Analysis:

-

Centrifuge the plate to pellet the precipitated proteins.

-

Transfer the supernatant to a new plate for analysis.

-

Quantify the remaining parent compound at each time point using a validated LC-MS/MS method.[13]

-

Data Analysis:

-

Plot the natural logarithm of the percentage of the compound remaining versus time.

-

The slope of the linear regression of this plot is the elimination rate constant (k).

-

Calculate the in vitro half-life (t1/2) using the following equation:

-

t1/2 = 0.693 / k

-

-

Calculate the intrinsic clearance (CLint) using the following equation:

-

CLint (µL/min/mg protein) = (0.693 / t1/2) * (incubation volume / mg of microsomal protein)

-

Data Presentation:

| Compound | t1/2 (min) | CLint (µL/min/mg) |

| Test Compound A | 25.5 | 27.2 |

| Verapamil (High Turnover) | 8.2 | 84.5 |

| Warfarin (Low Turnover) | > 60 | < 11.6 |

Part 3: In Silico Prediction of Metabolic Stability

In the early phases of drug discovery, where large numbers of compounds are synthesized, in silico models provide a rapid and cost-effective means of prioritizing compounds for experimental testing.[14] These computational tools use various algorithms to predict a compound's metabolic fate based on its chemical structure.

Approaches to In Silico Prediction

In silico metabolic stability prediction methods can be broadly categorized into:

-

Ligand-based approaches: These methods rely on the chemical structure of the compound and use quantitative structure-activity relationship (QSAR) models or machine learning algorithms to predict stability based on the properties of known stable and unstable molecules.[14][15]

-

Structure-based approaches: These methods utilize the three-dimensional structures of metabolic enzymes (e.g., CYP P450s) to dock the compound into the active site and predict the likelihood and site of metabolism.

Several commercial and open-source software platforms are available for predicting metabolic stability.[15][16]

A Logic Diagram for Integrated Stability Prediction

A robust strategy for predicting metabolic stability involves a tiered approach, integrating both in silico and in vitro methods.

Caption: Tiered approach for metabolic stability assessment.

This integrated workflow allows for the efficient screening of large compound libraries, with more resource-intensive experimental assays reserved for the most promising candidates identified through computational modeling.

Conclusion: A Self-Validating System for Metabolic Stability Prediction

Predicting the metabolic stability of fluoro-methyl benzoyl piperazines requires a multi-faceted approach that combines a deep understanding of metabolic pathways with rigorous experimental validation and intelligent computational screening. The protocols and strategies outlined in this guide are designed to be a self-validating system. The in silico predictions guide the prioritization of compounds for in vitro testing, and the experimental data, in turn, can be used to refine and improve the predictive models. By implementing this integrated and iterative process, drug discovery teams can make more informed decisions, accelerate the identification of robust drug candidates, and ultimately increase the likelihood of success in bringing new therapies to patients.

References

-

PredMS: a random forest model for predicting metabolic stability of drug candidates in human liver microsomes. Bioinformatics. [Link]

-

Advanced in vitro metabolic stability assays for drug discovery | CRO Services. Nuvisan. [Link]

-

How Is Fluorine Used in the Medical Field?. Inhance Technologies. [Link]

-

In Vitro Metabolic Stability. Creative Bioarray. [Link]

-

Fluorine as a key element in modern drug discovery and development. LE STUDIUM. [Link]

-

Metabolic interactions with piperazine-based 'party pill' drugs. ResearchGate. [Link]

-

Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development. PubMed. [Link]

-

The role of fluorine in medicinal chemistry. Taylor & Francis Online. [Link]

-

In Silico Drug Metabolism Prediction Services. Creative Biolabs. [Link]

-

Shah2020 - Predicting Human Liver Microsomal Stability of small molecules. BioModels. [Link]

-

The metabolism of the piperazine-type phenothiazine neuroleptic perazine by the human cytochrome P-450 isoenzymes. Stork. [Link]

-

MetStabOn—Online Platform for Metabolic Stability Predictions. PMC. [Link]

-

Breaking C-F bonds in drugs. Hypha Discovery Blogs. [Link]

-

Metabolic Stability. Frontage Laboratories. [Link]

-

MS-BACL: enhancing metabolic stability prediction through bond graph augmentation and contrastive learning. PMC. [Link]

-

The Role of Small Molecules Containing Fluorine Atoms. Encyclopedia.pub. [Link]

-

Characterization of human cytochrome P450 enzymes involved in the metabolism of the piperidine-type phenothiazine neuroleptic thioridazine. ResearchGate. [Link]

-

MetStabOn—Online Platform for Metabolic Stability Predictions. MDPI. [Link]

-

Tackling metabolism issues in drug discovery with in silico methods. AZoNetwork. [Link]

-

Validated LC-MS/MS Method for the Quantification of Ponatinib in Plasma: Application to Metabolic Stability. PLOS One. [Link]

-

In Silico Prediction of Human and Rat Liver Microsomal Stability via Machine Learning Methods. ACS Publications. [Link]

-

MetStabOn—Online Platform for Metabolic Stability Predictions. Semantic Scholar. [Link]

-

A validated LC-MS/MS analytical method for the quantification of pemigatinib: metabolic stability evaluation in human liver microsomes. RSC Publishing. [Link]

-

A Sensitive, Green, and Fast LC–MS/MS Analytical Method for the Quantification of Ribociclib: Evaluation of the Metabolic Stability in HLMs. MDPI. [Link]

-

Development and Validation of a Rapid LC-MS/MS Method for Quantifying Alvocidib: In Silico and In Vitro Metabolic Stability Estimation in Human Liver Microsomes. PMC. [Link]

-

A validated LC-MS/MS analytical method for the quantification of pemigatinib: metabolic stability evaluation in human liver microsomes. ResearchGate. [Link]

-

Metabolic Activation of a 1,3-Disubstituted Piperazine Derivative: Evidence for a Novel Ring Contraction to an Imidazoline. ResearchGate. [Link]

-

Coupled electron and proton transfer in the piperidine drug metabolism pathway by the active species of cytochromes P450. Dalton Transactions. [Link]

-

On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. PMC. [Link]

-

Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. PubMed. [Link]

-

Design, synthesis, ADME and biological evaluation of benzylpiperidine and benzylpiperazine derivatives as novel reversible monoa. UNIPI. [Link]

-

On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv. [Link]

Sources

- 1. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 2. Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Metabolic Stability • Frontage Laboratories [frontagelab.com]

- 4. tandfonline.com [tandfonline.com]

- 5. encyclopedia.pub [encyclopedia.pub]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. storkapp.me [storkapp.me]

- 9. hyphadiscovery.com [hyphadiscovery.com]

- 10. Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. nuvisan.com [nuvisan.com]

- 12. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 13. Validated LC-MS/MS Method for the Quantification of Ponatinib in Plasma: Application to Metabolic Stability | PLOS One [journals.plos.org]

- 14. creative-biolabs.com [creative-biolabs.com]

- 15. MetStabOn—Online Platform for Metabolic Stability Predictions - PMC [pmc.ncbi.nlm.nih.gov]

- 16. academic.oup.com [academic.oup.com]

Technical Guide: Bioavailability & Lipophilicity Profiling of 1-(4-Fluoro-3-methylbenzoyl)piperazine

This guide provides an in-depth technical evaluation of 1-(4-Fluoro-3-methylbenzoyl)piperazine , a critical scaffold in medicinal chemistry often utilized in the synthesis of serotonin (5-HT) receptor ligands and kinase inhibitors.

Executive Summary

This compound represents a "privileged structure" in drug discovery—a piperazine amide scaffold that balances conformational rigidity with metabolic stability. Its physicochemical profile is defined by the interplay between the lipophilic fluoromethyl-benzoyl tail and the hydrophilic, ionizable piperazine head.

This guide details the predictive physicochemical architecture of this molecule and establishes validated experimental protocols (OECD compliant) for determining its LogP and bioavailability, essential for researchers optimizing lead compounds containing this moiety.

Part 1: Physicochemical Architecture

To accurately assess bioavailability, one must first deconstruct the molecule into its functional contributors. The "Rule of 5" compliance for this fragment suggests high oral bioavailability potential, but ionization at physiological pH complicates the narrative.

Structural Dissection

| Feature | Chemical Moiety | Function & Effect |

| Lipophilic Core | 3-Methyl-4-fluorophenyl | LogP Driver: The methyl group (+0.5 LogP) adds bulk and lipophilicity. The fluorine (+0.2 LogP) blocks metabolic oxidation at the para-position (metabolic soft spot). |

| Linker | Benzamide ( | Rigidity: The amide bond has partial double-bond character, restricting rotation and enforcing a planar geometry relative to the phenyl ring. |

| Ionization Center | Distal Piperazine Nitrogen | Solubility Driver: This secondary amine is basic ( |

Theoretical vs. Effective Lipophilicity

The distinction between LogP (partition coefficient of neutral species) and LogD (distribution coefficient at a specific pH) is critical for this molecule due to the basic piperazine nitrogen.

-

Predicted LogP (Neutral):

-

Rationale: Base benzoylpiperazine is polar. The addition of Methyl and Fluoro shifts it into the optimal "drug-like" lipophilic range.

-

-

Predicted LogD (pH 7.4):

-

Mechanism:[1] At pH 7.4, close to the

(~7.8), equilibrium exists between the protonated (water-soluble) and neutral (lipid-soluble) forms. This lower LogD suggests excellent aqueous solubility but potential permeability challenges if not optimized.

-

Part 2: Experimental Determination of LogP

Standard: OECD Guideline 117 (HPLC Method)

While "Shake Flask" (OECD 107) is the gold standard for pure LogP, the HPLC Method is superior for benzoylpiperazine derivatives due to its speed, reproducibility, and ability to handle impurities common in synthesis intermediates.

HPLC Protocol (RP-HPLC)

Objective: Correlate the retention time (

Workflow Diagram:

Figure 1: HPLC-based LogP determination workflow compliant with OECD 117.

Step-by-Step Methodology:

-

Dead Time Determination (

): Inject Thiourea (unretained organic compound) to determine the column dead time. -

Calibration: Inject a reference mix (e.g., Acetophenone, Toluene, Naphthalene) covering LogP range 1.0–4.0. Plot

vs. -

Analyte Injection: Inject this compound.

-

Calculation: Use the regression equation

to solve for the analyte's LogP.

Part 3: Bioavailability & Permeability (Caco-2)

Standard: FDA Guidance for Industry (In Vitro Metabolism and Transporter Mediated Drug-Drug Interactions)

For a piperazine derivative, Permeability (

The Permeability-Solubility Trade-off

The basic amine poses a "pH Partition Hypothesis" challenge.

-

Stomach (pH 1.2): 100% Protonated. High Solubility. No absorption.

-

Intestine (pH 6.5 - 7.4): ~50% Neutral. Absorption window opens.

Caco-2 Assay Protocol

Objective: Determine the Apparent Permeability Coefficient (

Experimental Logic:

Figure 2: Caco-2 permeability assay logic assessing Apical-to-Basolateral transport.

Critical Considerations for Piperazines:

-

P-gp Efflux: Piperazines are frequent substrates for P-glycoprotein (P-gp). If the Efflux Ratio (

) is -

Metabolic Stability: The 4-Fluoro group protects the ring, but the distal nitrogen is susceptible to N-oxidation or glucuronidation. Incubate with liver microsomes (HLM) alongside Caco-2 to differentiate permeability issues from metabolic clearance.

Part 4: Data Interpretation & Optimization

When analyzing data for this compound, use the following reference ranges to guide decision-making:

| Parameter | Value Range | Interpretation | Action Required |

| LogP (HPLC) | Too Polar | Add lipophilic groups (e.g., CF3) or N-alkylate the piperazine. | |

| LogP (HPLC) | Optimal | Proceed to PK studies. | |

| Low Permeability | Formulation strategy needed (e.g., lipid nanocarriers). | ||

| Efflux Ratio | P-gp Substrate | Co-administer P-gp inhibitor or modify structure to reduce H-bond donors. |

Strategic Modification

If bioavailability is low despite optimal LogP, the Secondary Amine is the likely culprit due to high desolvation energy.

-

Optimization: Cap the distal nitrogen (e.g., methylation, acetylation) to remove the H-bond donor, transforming the scaffold into a tertiary amine or amide, which significantly improves membrane penetration.

References

-

OECD Guidelines for the Testing of Chemicals, Section 1. (2004). Test No. 117: Partition Coefficient (n-octanol/water), HPLC Method.[5] OECD Publishing. [Link]

-

Lipinski, C. A., et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26. [Link]

-

U.S. Food and Drug Administration (FDA). (2020). In Vitro Drug Interaction Studies - Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions: Guidance for Industry.[Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 762654, 1-Benzoylpiperazine. Retrieved from [Link][6]

-

OECD Guidelines for the Testing of Chemicals, Section 1. (1995). Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. OECD Publishing. [Link]

Sources

- 1. 1-Benzoylpiperazine | 13754-38-6 | Benchchem [benchchem.com]

- 2. Caco-2 Permeability Assay | Domainex [domainex.co.uk]

- 3. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 4. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]

- 5. oecd.org [oecd.org]

- 6. 1-Benzoylpiperazine | C11H14N2O | CID 762654 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: High-Efficiency Coupling of 4-Fluoro-3-methylbenzoic Acid with Piperazine

Executive Summary

This application note details the optimized protocol for the amide coupling of 4-fluoro-3-methylbenzoic acid with piperazine . This structural motif is a critical scaffold in medicinal chemistry, frequently appearing in kinase inhibitors (e.g., p38 MAP kinase) and CNS-active agents.

While seemingly trivial, this reaction presents two specific chemoselective challenges:

-

Regioselectivity (Amidation vs. SNAr): The 4-fluoro substituent is activated by the electron-withdrawing carbonyl group, creating a risk of Nucleophilic Aromatic Substitution (SNAr) by the amine, particularly under thermal stress.

-

Stoichiometry (Dimerization): Piperazine is a symmetrical diamine. Direct coupling with unprotected piperazine often leads to the formation of the bis-amide (dimer), significantly lowering yield and complicating purification.

Recommended Strategy: The protocol below utilizes 1-Boc-piperazine and HATU activation to ensure mono-acylation and suppress SNAr side reactions through mild, room-temperature conditions.

Strategic Analysis & Mechanism

Retrosynthetic Logic

To guarantee high purity, we avoid the acid chloride route (SOCl₂), which generates HCl and requires higher temperatures that increase the risk of defluorination. Instead, we employ an in situ activation using HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium), which facilitates rapid amide bond formation at ambient temperature.

Reaction Pathway Diagram

The following diagram illustrates the critical decision nodes in the synthesis, highlighting the avoidance of the bis-amide impurity.

Figure 1: Synthetic pathway prioritizing mono-protection to prevent dimerization and mild activation to prevent defluorination.

Detailed Experimental Protocol

Materials & Reagents

| Reagent | MW ( g/mol ) | Equiv.[1] | Role |

| 4-Fluoro-3-methylbenzoic acid | 154.14 | 1.0 | Limiting Reagent |

| 1-Boc-piperazine | 186.25 | 1.1 | Nucleophile |

| HATU | 380.23 | 1.2 | Coupling Agent |

| DIPEA (Hünig's Base) | 129.24 | 3.0 | Base |

| DMF (Anhydrous) | - | 10 vol | Solvent |

| TFA (Trifluoroacetic acid) | 114.02 | 10.0 | Deprotecting Agent |

Step-by-Step Methodology

Phase A: Coupling Reaction[2]

-

Preparation: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 4-fluoro-3-methylbenzoic acid (1.0 equiv) in anhydrous DMF (Concentration ~0.2 M).

-

Activation: Add DIPEA (3.0 equiv) followed by HATU (1.2 equiv) in a single portion.

-

Observation: The solution typically turns yellow/orange.

-

Critical Check: Stir for 5–10 minutes before adding the amine to ensure formation of the active ester.

-

-

Addition: Add 1-Boc-piperazine (1.1 equiv).

-

Reaction: Stir the mixture at Room Temperature (20–25°C) for 2–4 hours.

-

Process Control: Monitor by LCMS or TLC (50% EtOAc/Hexanes). Look for the disappearance of the acid starting material.

-

Warning:Do not heat the reaction above 40°C. Elevated temperatures increase the rate of fluoride displacement (SNAr) by the piperazine nitrogen.

-

Phase B: Workup & Isolation

-

Quench: Dilute the reaction mixture with Ethyl Acetate (EtOAc) (approx. 20 volumes relative to scale).

-

Wash 1 (Basic): Wash the organic layer with saturated aqueous NaHCO₃ (2x) to remove unreacted acid and HATU byproducts.

-

Wash 2 (Acidic): Wash with 1M citric acid or 0.5M HCl (2x).

-

Note: This removes excess piperazine and DIPEA. The Boc-protected product remains in the organic layer.

-

-

Wash 3 (Neutral): Wash with saturated brine (1x).

-

Drying: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Result: The intermediate (tert-butyl 4-(4-fluoro-3-methylbenzoyl)piperazine-1-carboxylate) is usually obtained as a viscous oil or off-white solid.

-

Phase C: Deprotection (Boc Removal)

-

Dissolution: Dissolve the crude intermediate in DCM (5 volumes).

-

Acidolysis: Add TFA (5 volumes) dropwise at 0°C, then warm to room temperature. Stir for 1–2 hours.

-

Workup: Concentrate the solvent in vacuo.

-

Purification: The residue is the TFA salt. To obtain the free base, redissolve in DCM and wash with saturated NaHCO₃. Dry and concentrate.

-

Quality Control & Validation

Expected Analytical Data

-

LCMS: [M+H]⁺ = 223.1 (Free base).

-

¹H NMR (DMSO-d₆):

-

δ 7.3–7.1 (m, 3H, Aromatic protons).

-

δ 2.28 (s, 3H, Methyl group).

-

δ 3.4–2.8 (Broad multiplets, 8H, Piperazine ring).

-

Note: The methyl group doublet/singlet splitting pattern is diagnostic for the 3-position relative to the fluorine.

-

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Yield | Incomplete activation | Ensure HATU quality; use dry DMF. |

| Impurity: M+H = 205 | SNAr Reaction (Fluorine displaced) | CRITICAL: Lower reaction temp to <20°C. Reduce DIPEA to 2.0 equiv. |

| Impurity: Dimer | Boc-group loss or impure reagent | Verify 1-Boc-piperazine purity. Ensure acidic workup was performed to remove free piperazine. |

Process Visualization: Workup Logic

Figure 2: Purification logic flow designed to remove reagents without chromatography.

References

-

Carpino, L. A. (1993).[3][4] "1-Hydroxy-7-azabenzotriazole.[2][3][4] An efficient peptide coupling additive". Journal of the American Chemical Society, 115(10), 4397–4398. Link

- Context: Establishes HATU as the superior reagent for rapid, racemiz

-

Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). "Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals". Organic Process Research & Development, 20(2), 140–177. Link

- Context: Reviews industrial standard protocols for amide coupling, supporting the use of H

-

Roughley, S. D., & Jordan, A. M. (2011). "The Medicinal Chemist’s Guide to Solving ADMET Challenges". Journal of Medicinal Chemistry, 54(10), 3451–3479. Link

- Context: Discusses the piperazine-fluorobenzoyl scaffold in the context of solubility and metabolic stability.

-

Percec, V., et al. (2004). "Ultrafast Synthesis of Poly(ether sulfone)s...". Journal of Polymer Science Part A. Link

- Context: Provides mechanistic insight into the activation of fluorobenzoic acids and the competition between acyl

Sources

Troubleshooting & Optimization

Resolving hygroscopic challenges with 1-(4-Fluoro-3-methylbenzoyl)piperazine salts

Welcome to the technical support center for resolving hygroscopicity challenges associated with salts of 1-(4-Fluoro-3-methylbenzoyl)piperazine and other related piperazine-based Active Pharmaceutical Ingredients (APIs). This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting workflows, experimental protocols, and frequently asked questions to navigate the complexities of solid-form selection and optimization.

Introduction: The Hygroscopicity Challenge with Piperazine-Based APIs

This compound contains a piperazine moiety, a common functional group in many APIs. As a diprotic base, the piperazine ring is an excellent handle for salt formation, a critical strategy to modify and optimize the physicochemical properties of a drug candidate.[1][2] However, the parent piperazine molecule is known to be hygroscopic, readily absorbing water from the atmosphere.[1] This inherent tendency can be passed down to its derivatives and their salts, creating significant challenges during drug development.

Hygroscopicity is not a trivial issue; it can lead to a cascade of problems including:

-

Physical Instability: Caking, clumping, and poor powder flowability, which complicates manufacturing processes like weighing, blending, and capsule filling.[3][4]

-

Chemical Degradation: The presence of absorbed water can accelerate hydrolysis or other degradation pathways, reducing the shelf-life and potency of the API.[4]

-

Solid-State Form Conversion: Moisture can induce unwanted polymorphic transformations or the conversion of an anhydrous form to a less soluble hydrate, potentially impacting the drug's bioavailability.[5]

This guide provides a systematic approach to identifying, characterizing, and resolving these hygroscopic challenges.

Frequently Asked Questions (FAQs)

Q1: What is hygroscopicity and why is it a critical parameter to control?

Hygroscopicity is the tendency of a solid substance to absorb or adsorb moisture from the surrounding environment.[1] This becomes a critical quality attribute in pharmaceutical development because excess moisture can compromise the stability, processability, and performance of the API and the final drug product.[6] For instance, moisture uptake can lead to physical changes like deliquescence (dissolving in absorbed water) or chemical degradation, ultimately affecting the safety and efficacy of the medication.[4][7]

Q2: My initial hydrochloride (HCl) salt of this compound is highly hygroscopic. What is my next step?

This is a very common scenario. While simple salts like hydrochlorides are often the first choice, they may not have optimal solid-state properties.[3] The recommended next step is to perform a comprehensive salt screening .[][9] This involves systematically reacting the free base of your API with a diverse panel of pharmaceutically acceptable counterions (e.g., sulfates, phosphates, maleates, tartrates) to discover a new salt form with superior properties, including lower hygroscopicity.[][10] The goal is to find a salt that forms a more stable, less porous crystal lattice that is less prone to water uptake.[11]

Q3: How do I quantitatively measure and classify the hygroscopicity of my API salts?

The industry-standard technique is Dynamic Vapor Sorption (DVS) .[12] DVS is a gravimetric method that measures the change in mass of a sample as it is exposed to a range of controlled relative humidity (RH) levels at a constant temperature.[13] The resulting data, plotted as a sorption-desorption isotherm, provides critical information on the moisture sorption capacity and kinetics of the material.[5][14]

Based on the percentage of water uptake at a specific RH (typically 80% RH at 25°C), hygroscopicity can be classified according to the European Pharmacopoeia standards.

Q4: What are the primary strategies to resolve hygroscopicity issues with an API salt?

There are two primary approaches that tackle the problem at the molecular level:

-

Salt Selection: As mentioned in Q2, this is the most direct approach for ionizable APIs. By screening a variety of counterions, you can identify a salt form with a crystal structure that is inherently less hygroscopic.[3][] For piperazine derivatives, exploring dicarboxylic acids (e.g., tartrate) has been reported to yield non-hygroscopic salts.[1]

-

Crystal Engineering (Co-crystallization): If a suitable salt cannot be found, or if all salts present other issues (like poor solubility), forming a co-crystal is a powerful alternative.[7][11] A co-crystal is a multi-component crystal formed between the API and a neutral co-former. This can create a new, stable crystalline structure with reduced affinity for water, but it's important to note that this may sometimes come at the expense of aqueous solubility.[11][15]

Q5: My best salt candidate still shows some hygroscopicity. Can I still develop it?

Yes, it is often possible. If the hygroscopicity is moderate and manageable, formulation strategies can be employed to protect the drug substance in the final dosage form.[7] These include:

-

Film Coating: Applying a polymer coat to tablets to act as a moisture barrier.[6]

-

Co-processing with Excipients: Blending the API with hydrophobic excipients (like certain grades of cellulose or magnesium stearate) that can repel ambient moisture.[4][7]

-

Encapsulation: Enclosing the API within a protective shell.[6]

-

Packaging Solutions: Using high-barrier packaging materials (e.g., aluminum blisters) and including desiccants.[16]

Troubleshooting Guides & Experimental Protocols

Guide 1: Systematic Salt Screening Workflow

This workflow outlines a systematic, tiered approach to salt screening, designed to efficiently identify a stable and non-hygroscopic salt form. This "cascade approach" saves time and resources by eliminating unviable candidates early in the process.[9]

Caption: A tiered workflow for efficient pharmaceutical salt screening.

-

Step 1: Counterion Selection: Based on the predicted basic pKa of the piperazine moiety, select a diverse list of 20-30 pharmaceutically acceptable counterions. Include strong and weak acids, and a variety of functional groups (e.g., hydrochloride, sulfate, mesylate, maleate, fumarate, tartrate, citrate).

-

Step 2: Solvent Selection: Assess the solubility of the this compound free base in a range of solvents (e.g., ethanol, isopropanol, acetone, ethyl acetate, water) to choose appropriate media for crystallization.[9]

-

Step 3: High-Throughput Salt Formation: In a 96-well plate format, react the API with each selected counterion in different solvent systems. Employ various crystallization techniques like evaporative crystallization, cooling crystallization, and anti-solvent addition.

-

Step 4: Initial Hit Identification: Visually inspect the wells for crystalline material. Analyze promising solid hits using X-ray Powder Diffraction (XRPD) to confirm that a new crystalline form, different from the free base, has been created.

-

Step 5: Secondary Screening: Scale up the synthesis of the top 5-10 unique crystalline salts to a 50-100 mg scale.

-

Step 6: Hygroscopicity Characterization: Perform DVS analysis on each scaled-up salt to determine its hygroscopic classification. (See Guide 2 for protocol).

-

Step 7: Further Characterization: Analyze the promising, non-hygroscopic salts using Differential Scanning Calorimetry (DSC) to find the melting point and screen for polymorphism, and Thermogravimetric Analysis (TGA) to confirm if it's an anhydrous form or a stable hydrate.

-

Step 8 & 9: Lead Optimization: Select the top 2-3 candidates for gram-scale synthesis and comprehensive characterization, including a full polymorph screen, intrinsic dissolution rate, and powder flow analysis.

-

Step 10: Final Selection: Choose the final salt form that exhibits the best overall balance of properties (low hygroscopicity, good crystallinity, high melting point, acceptable solubility, and processability).[3]

Guide 2: Protocol for Hygroscopicity Assessment by DVS

This protocol describes a standard Dynamic Vapor Sorption experiment to characterize a new salt of this compound.

Caption: Standard experimental workflow for DVS analysis.

-

Sample Preparation: Accurately weigh 10-20 mg of the salt into a DVS sample pan.

-

Drying/Pre-equilibration: Place the sample in the DVS instrument. Start the method by drying the sample at 25°C under a stream of dry nitrogen (0% RH) until a stable mass is achieved. This initial mass serves as the dry baseline. The stability criterion is typically a mass change ( dm/dt ) of less than 0.002% per minute.[5]

-

Sorption Phase: Program the instrument to increase the relative humidity in a stepwise fashion, typically from 0% to 90% RH in 10% increments.[5] At each step, the system holds the RH constant until the sample mass equilibrates.[13]

-

Desorption Phase: Once 90% RH is reached and equilibrated, the instrument decreases the RH back to 0% in the same 10% increments, again waiting for mass equilibrium at each step.

-

Data Analysis: The instrument software plots the percentage change in mass versus the target RH to generate a sorption-desorption isotherm.[13] Key parameters to analyze are:

-

The total mass gain at the highest RH (e.g., 90%).

-

The mass gain at 80% RH for classification purposes.

-

The presence of hysteresis (where the desorption curve does not retrace the sorption curve), which can indicate porosity or structural changes.[13]

-

Any sharp, step-like changes in the isotherm, which could signify a moisture-induced phase transition to a hydrate form.[5]

-

Data Presentation: Comparative Analysis of Potential Salts

To illustrate the outcome of a successful salt screen, the following table presents hypothetical but realistic data for different salts of this compound. This demonstrates how to compare candidates to select the optimal form.

| Salt Form | Counterion | Melting Point (DSC, °C) | Water Uptake at 80% RH (DVS) | Hygroscopicity Classification (EP) | Comments |

| FMP-HCl | Hydrochloride | 185 °C | 5.2% | Hygroscopic | Crystalline but shows significant water uptake, leading to handling issues. |

| FMP-MES | Mesylate | 210 °C | 2.8% | Slightly Hygroscopic | Higher melting point, improved hygroscopicity, but may still require formulation controls. |

| FMP-TAR | Tartrate | 225 °C | 0.4% | Slightly Hygroscopic | Excellent thermal stability and significantly reduced hygroscopicity. A strong lead candidate. |

| FMP-CIT | Citrate | 160 °C (decomposes) | 18.5% | Very Hygroscopic | Forms a stable hydrate, indicated by a step in the DVS isotherm. Low melting point. Not ideal. |

FMP = this compound

Based on this comparative data, the tartrate salt (FMP-TAR) would be selected as the lead candidate for further development due to its superior combination of high thermal stability and low hygroscopicity.

References

-

Contract Pharma. (2019, December 10). Screening and Formulating Drugs as Salts to Improve API Performance. [Link]

-

Onyx Scientific. (n.d.). Golden rules for designing a salt screening strategy for insoluble molecules. [Link]

-

Pharma Focus Asia. (2025, October 8). API Salt Selection: A Classical but Evolving Approach in Modern Drug Development. [Link]

-

Crysforma. (n.d.). Salt screening. [Link]

-

MDPI. (2022, September 22). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. [Link]

-

ProUmid. (n.d.). DVS Systems | Dynamic Vapor Sorption. [Link]

-

AQUALAB. (n.d.). Dynamic Vapor Sorption. [Link]

-

MDPI. (2025, December 2). Dynamic Vapor Sorption (DVS) Analysis of the Thermo-Hygroscopic Behavior of Arthrospira platensis Under Varying Environmental Conditions. [Link]

-

Ardena. (n.d.). Q&A with Ardena Experts Dynamic Vapor Sorption (DVS) and its relevance in API characterization. [Link]

-

Mettler Toledo. (n.d.). Dynamic Vapor Sorption (DVS). [Link]

-

Semantic Scholar. (2023, January 5). Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs. [Link]

-

Upperton Pharma Solutions. (2019, November 19). Hard to Handle API Challenges. [Link]

-

Bohrium. (2022, September 23). formulation-strategies-to-improve-the-stability-and-handling-of-oral-solid-dosage-forms-of-highly-hygroscopic-pharmaceuticals-and-nutraceuticals. [Link]

-

Richpacking. (2022, April 11). Hygroscopic Problems Of Capsule Filled Powders. [Link]

-

Ataman Kimya. (n.d.). PIPERAZINES. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. API Salt Selection: A Classical but Evolving Approach in Modern Drug Development | GSC Biological and Pharmaceutical Sciences [gsconlinepress.com]

- 3. pharmoutsourcing.com [pharmoutsourcing.com]

- 4. Hygroscopic Problems Of Capsule Filled Powders-richpacking020.com [richpacking020.com]

- 5. ardena.com [ardena.com]

- 6. Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]

- 7. mdpi.com [mdpi.com]

- 9. onyxipca.com [onyxipca.com]

- 10. Salt screening [crysforma.com]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. DVS Systems | Dynamic Vapor Sorption | proUmid [proumid.com]

- 13. mt.com [mt.com]

- 14. Dynamic Vapor Sorption | AQUALAB [aqualab.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. How to Mitigate Disproportionation of API Salts in Pharmaceutical Formulations - Crystal Pharmatech Co., Ltd. [crystalpharmatech.com]

Purification strategies for 1-(4-Fluoro-3-methylbenzoyl)piperazine via column chromatography

Welcome to the technical support resource for the purification of 1-(4-Fluoro-3-methylbenzoyl)piperazine. This guide is designed for researchers, scientists, and drug development professionals to provide practical, field-proven insights into overcoming common challenges associated with the column chromatography of this molecule. Our focus is on explaining the causality behind experimental choices to empower you to design robust and effective purification strategies.

Frequently Asked Questions (FAQs)

This section addresses common questions encountered during the initial planning and execution of the purification process.

Q1: What are the key structural features of this compound that influence its chromatographic behavior?

A1: Understanding the molecule's structure is the cornerstone of designing a successful purification protocol. This compound has three key regions that dictate its interaction with chromatographic media:

-

The Benzoyl Moiety: The aromatic ring and the amide group make the molecule moderately polar and provide a strong chromophore for UV detection (typically at 254 nm).

-

The Piperazine Ring: This is the most influential feature. The two nitrogen atoms, particularly the secondary amine, are basic (nucleophilic). This basicity leads to strong interactions with the acidic silanol groups (Si-OH) on the surface of standard silica gel.[1]

-

The Fluoro and Methyl Groups: These substituents on the aromatic ring have a minor electronic effect but contribute to the overall hydrophobicity of the molecule.

The primary challenge arises from the basic piperazine ring interacting with acidic silica, which can cause significant peak tailing, poor resolution, and even irreversible adsorption of the product onto the stationary phase.[1]

Q2: What is the best stationary phase for purifying this compound?

A2: For moderately polar and basic compounds like this, you have several options, each with its own advantages.

-

Triethylamine-Deactivated Silica Gel (Recommended Starting Point): Standard silica gel is the most common and cost-effective choice, but its acidity is problematic. To counteract this, the mobile phase should be modified with a small amount of a basic competitor like triethylamine (TEA), typically 0.5-2% v/v.[1][2] The TEA neutralizes the acidic silanol sites, allowing the basic analyte to elute symmetrically.

-

Basic Alumina: Alumina is a basic stationary phase and can be an excellent alternative to silica for purifying basic compounds.[1] It eliminates the need for a basic modifier in the eluent. However, alumina can sometimes have lower resolving power than silica and may not be suitable for all separations.

-

Amine-Functionalized Silica: This is a specialty phase where amine groups are covalently bonded to the silica surface. It provides a weakly basic environment that is highly effective at preventing peak tailing for basic analytes but comes at a higher cost.[1]

-

Reversed-Phase (C18) Silica: While normal-phase is more common for this type of purification, reversed-phase chromatography can be effective, especially for polar compounds.[1] This would involve using a polar mobile phase (like water/acetonitrile or water/methanol) and may require pH adjustment to control the ionization of the piperazine moiety.[3]

Q3: How do I select an appropriate mobile phase (eluent) system?

A3: Mobile phase selection is an empirical process best guided by Thin Layer Chromatography (TLC). The goal is to find a solvent system that provides a retention factor (Rƒ) of approximately 0.2-0.3 for your target compound.[2]

-

Start with a Standard Biphasic System: A common choice for compounds of moderate polarity is a mixture of a non-polar solvent and a polar solvent. Good starting points include:

-

Hexane/Ethyl Acetate

-

Dichloromethane (DCM)/Methanol

-

-

Incorporate a Basic Modifier: As discussed, for silica gel chromatography, it is critical to add 0.5-2% triethylamine (TEA) to your polar solvent stock or the final eluent mixture. This is the single most important step to prevent peak tailing.[4]

-

Optimize the Ratio: Run several TLC plates with varying ratios of your chosen solvents (e.g., 9:1, 4:1, 1:1 Hexane/EtOAc + 1% TEA) to find the optimal polarity for separation.

| Solvent System Example | Typical Starting Ratio (Non-polar:Polar) | Basic Modifier | Target Rƒ | Comments |

| Heptane / Ethyl Acetate | 4:1 | 1% TEA | ~0.25 | Good general-purpose system. |

| Dichloromethane / Methanol | 19:1 | 1% TEA | ~0.30 | Stronger eluent system for more polar compounds. |

| Toluene / Acetone | 9:1 | 1% TEA | ~0.20 | Offers different selectivity due to aromatic interactions. |

Troubleshooting Guide

This section provides solutions to specific problems you may encounter during the purification process.

Q4: My compound is streaking badly on the TLC plate and I'm getting broad, tailing peaks from my column. What should I do?

A4: This is the most common issue and is almost certainly due to the interaction between the basic piperazine nitrogen and acidic silica gel.

-

Immediate Solution: Add a basic modifier to your eluent. Incorporate 0.5-2% triethylamine (TEA) or a 7N ammonia solution in methanol into your mobile phase.[1] This will compete with your product for the acidic sites on the silica, leading to sharper, more symmetrical peaks.[3]

-

Alternative Stationary Phase: If adding a modifier is insufficient or undesirable, switch to a more inert or basic stationary phase like basic alumina.[1]

-

Workflow Diagram: The following decision tree illustrates the troubleshooting process for peak tailing.

Sources

Stability of 1-(4-Fluoro-3-methylbenzoyl)piperazine in acidic vs basic solution

Case ID: STAB-FMBP-001 Subject: Hydrolytic Stability & Troubleshooting in Acidic vs. Basic Media Compound: 1-(4-Fluoro-3-methylbenzoyl)piperazine CAS: 70931-28-1 (Generic/Analogous)

Executive Summary

This guide addresses the physicochemical stability of This compound . As a benzamide derivative, this compound exhibits high stability under neutral conditions but displays distinct degradation pathways and solubility profiles in extreme pH environments.

Key Takeaway: The amide bond is the primary site of chemical degradation (hydrolysis). The distal piperazine nitrogen (

Module 1: Chemical Stability Profile (The "Why")

To troubleshoot effectively, you must understand the competing electronic effects on the amide carbonyl carbon.

Structural Analysis

-

The Scaffold: A benzamide linkage connects the aromatic ring to the piperazine.

-

The Substituents:

-

4-Fluoro Group (Electron Withdrawing): Through inductive effects (-I), the fluorine atom pulls electron density away from the aromatic ring, making the carbonyl carbon more electrophilic . This increases susceptibility to nucleophilic attack (base hydrolysis).

-

3-Methyl Group (Electron Donating): Through hyperconjugation (+I), the methyl group slightly stabilizes the ring. However, being in the meta position relative to the carbonyl, its steric shielding of the amide bond is minimal.

-

-

The Piperazine Ring: The distal nitrogen (

) is a secondary amine with a pKa

Mechanism of Degradation

The primary degradation pathway is hydrolysis, cleaving the molecule into 4-fluoro-3-methylbenzoic acid and piperazine .

Figure 1: Mechanistic pathways for the hydrolysis of benzamide derivatives.

Module 2: Troubleshooting Acidic Conditions

Context: Acidic mobile phases (HPLC) or acidic workups.

Common Issue: "My compound is stable, but I see precipitation."

-

Diagnosis: This is likely a Chloride Salt Effect , not degradation.

-

Explanation: In HCl, the distal piperazine nitrogen protonates (

). While generally soluble, high concentrations of chloride ions ( -

Chemical Stability: High. The amide bond is resonance-stabilized. Protonation of the carbonyl oxygen requires significant energy or high temperature to induce hydrolysis.

Protocol: Acid Stress Test (Validation)

Use this protocol to confirm if an impurity is an acid-degradant.

-

Preparation: Dissolve 5 mg of compound in 1 mL Acetonitrile.

-

Stress: Add 1 mL of 1.0 N HCl .

-

Incubation: Heat at 60°C for 4 hours .

-

Analysis: Neutralize with weak base (to prevent column damage) and inject onto HPLC.

-

Pass Criteria: >98% recovery of parent peak.

Module 3: Troubleshooting Basic Conditions

Context: Basic extraction (pH > 10) or storage in basic buffers.

Common Issue: "I see a new peak at a different retention time."

-

Diagnosis: Base-Catalyzed Hydrolysis .

-

Explanation: The 4-Fluoro substituent activates the carbonyl carbon. Hydroxide ions (

) attack this carbon more aggressively than in unsubstituted benzamides. -

Risk Factor: High pH (>12) combined with heat will rapidly cleave the amide.

-

Solubility Note: At pH > 10, the piperazine nitrogen is deprotonated (neutral). The molecule becomes lipophilic and may crash out of aqueous buffers.

Protocol: Base Stress Test (Validation)

-

Preparation: Dissolve 5 mg of compound in 1 mL Acetonitrile/Methanol.

-

Stress: Add 1 mL of 0.1 N NaOH (Start dilute; 1.0 N is too harsh for initial checks).

-

Incubation: Ambient temperature for 4 hours .

-

Analysis: Quench immediately with 1.0 N HCl to pH 7 before LC injection.

-

Observation: Look for the formation of 4-fluoro-3-methylbenzoic acid .

Module 4: Analytical Troubleshooting (HPLC/LC-MS)

Distinguishing the parent from its degradation products requires understanding their polarity shifts.

Expected Retention Behavior (Reverse Phase C18)

| Compound Species | State at pH 3 (Mobile Phase) | Polarity | Retention Time (Relative) |

| Parent Amide | Protonated ( | Moderate | Medium |

| Piperazine (Degradant) | Doubly Protonated ( | Very High | Void Volume (Early) |

| Benzoic Acid Deriv. (Degradant) | Neutral ( | Low | Late (Retained) |

Decision Tree for Impurity Identification

Figure 2: HPLC troubleshooting logic for benzamide hydrolysis.

Frequently Asked Questions (FAQ)

Q: Can I store the stock solution in DMSO? A: Yes. DMSO is aprotic and will not induce hydrolysis. However, ensure the DMSO is dry; water contamination + trace basic impurities in DMSO can cause slow hydrolysis over months. Store at -20°C.

Q: Why does the compound precipitate when I adjust the aqueous layer to pH 12? A: This is a solubility issue, not instability. At pH 12, the distal piperazine nitrogen is deprotonated (neutral), making the molecule significantly more hydrophobic. Extract with DCM or Ethyl Acetate at this stage.

Q: Is the 4-Fluoro group labile (susceptible to SNAr)?

A: Generally, no. While fluorine is a good leaving group in nucleophilic aromatic substitution (

References

-

International Conference on Harmonisation (ICH). Stability Testing of New Drug Substances and Products Q1A(R2).[1][2][3] (2003).[1][2] Defines stress testing parameters (Acid/Base/Thermal). Link

-

Clayden, J., Greeves, N., & Warren, S. Organic Chemistry. Oxford University Press. (2012).[4] Authoritative text on the mechanism of amide hydrolysis (Acid vs Base) and substituent effects. Link

-

Khalili, F., Henni, A., & East, A. L. pKa Values of Some Piperazines at (298, 303, 313, and 323) K.[5][6] Journal of Chemical & Engineering Data, 54(11), 2914-2920. (2009).[5] Establishes the pKa of piperazine derivatives for solubility predictions. Link

-

Smith, M. B. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley. (2013). Detailed analysis of electronic effects (Hammett equation) on benzamide stability. Link

Sources

Validation & Comparative

Technical Comparison Guide: Spectroscopic Identification of 1-(4-Fluoro-3-methylbenzoyl)piperazine

Executive Summary

This guide provides a technical framework for the identification of 1-(4-Fluoro-3-methylbenzoyl)piperazine , a substituted benzoylpiperazine derivative. Accurate identification of this compound requires distinguishing its specific substitution pattern (4-fluoro, 3-methyl) from structural analogs.

While Nuclear Magnetic Resonance (NMR) provides structural connectivity, Infrared (IR) Spectroscopy is the industry standard for rapid "fingerprint" identification in solid-state and oil phases. This guide compares the efficacy of Attenuated Total Reflectance (ATR-FTIR) against Raman Spectroscopy and Density Functional Theory (DFT) modeling, providing a robust protocol for researchers in forensic analysis, quality control, and medicinal chemistry.

Part 1: Structural Analysis & Vibrational Modes[1][2]

To interpret the spectrum, we must first deconstruct the molecule into its constituent oscillators. The molecule consists of a piperazine ring coupled via an amide linkage to a benzene ring, which bears a fluorine atom at the para position and a methyl group at the meta position relative to the carbonyl.

Key Functional Group Signatures

| Functional Group | Vibrational Mode | Electronic Influence | Expected Region (cm⁻¹) |